

2-Chloro-4-fluoro-benzamidine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Chloro-4-fluoro-benzamidine**

Cat. No.: **B1352207**

[Get Quote](#)

Technical Guide: 2-Chloro-4-fluoro-benzamidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Chloro-4-fluoro-benzamidine**, a key chemical intermediate in pharmaceutical research and development. This document outlines its chemical properties, synthesis, and significant role in the creation of targeted therapeutics, particularly enzyme inhibitors.

Chemical and Physical Properties

2-Chloro-4-fluoro-benzamidine is a substituted aromatic compound frequently utilized in medicinal chemistry. It is typically handled as its hydrochloride salt to improve solubility and stability. Key quantitative data for both the free base and the hydrochloride salt are summarized below.

Property	2-Chloro-4-fluoro-benzamidine	2-Chloro-4-fluoro-benzamidine Hydrochloride[1]
CAS Number	582306-90-9	582306-90-9
Molecular Formula	C ₇ H ₆ CIFN ₂	C ₇ H ₆ CIFN ₂ ·HCl
Molecular Weight	172.59 g/mol	209.05 g/mol
Appearance	-	Off-white powder
Purity	-	≥ 97%
Storage Conditions	-	0 - 8 °C

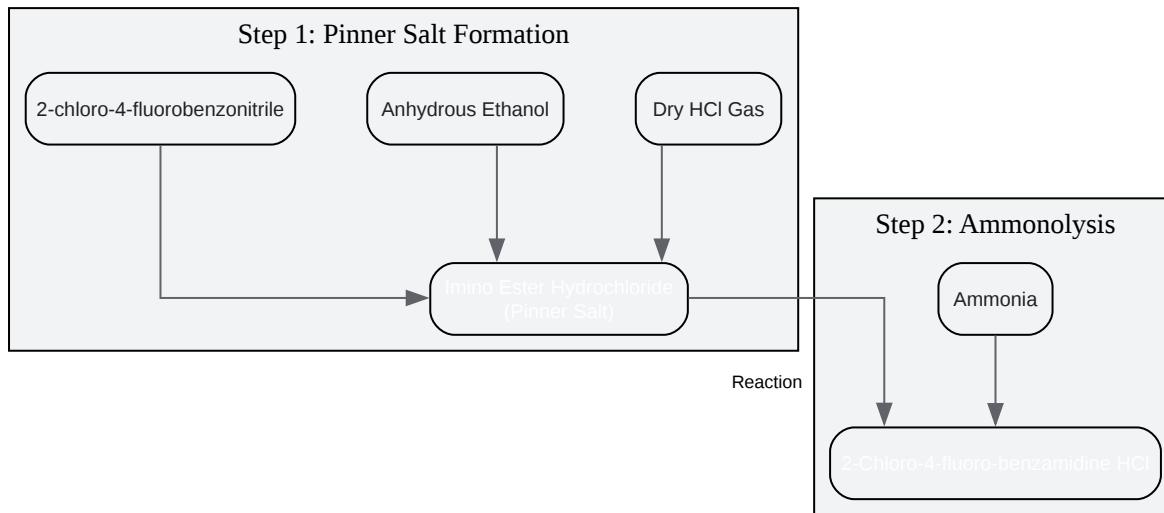
Synthesis of 2-Chloro-4-fluoro-benzamidine Hydrochloride

The synthesis of **2-Chloro-4-fluoro-benzamidine** hydrochloride is most commonly achieved from the corresponding nitrile, 2-chloro-4-fluorobenzonitrile, via the Pinner reaction or related methods. The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then converted to the amidine by treatment with ammonia.

Experimental Protocol: Synthesis via Pinner Reaction

This protocol is a representative method adapted from general procedures for benzamidine synthesis.[2][3] Anhydrous conditions are crucial for the success of the Pinner reaction.

Materials:


- 2-chloro-4-fluorobenzonitrile
- Anhydrous ethanol
- Anhydrous diethyl ether
- Hydrogen chloride gas

- Ammonia gas
- Anhydrous reaction vessel with a stirrer and gas inlet/outlet

Procedure:

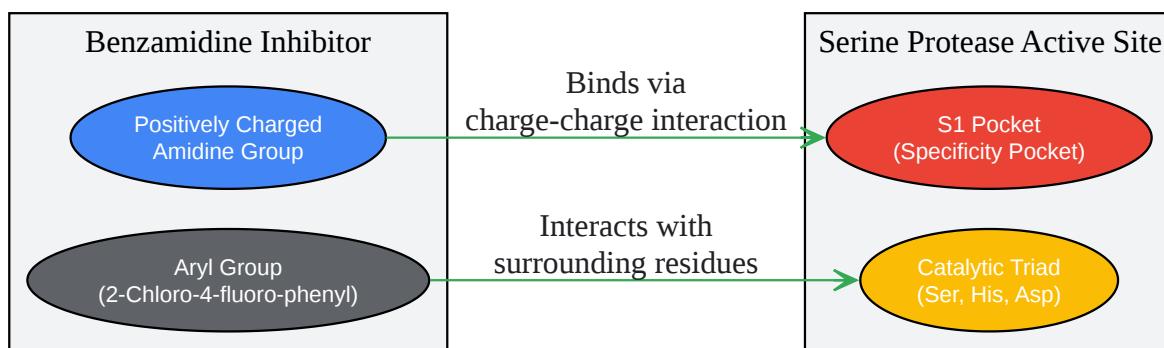
- Formation of the Imino Ester Hydrochloride (Pinner Salt):
 - Dissolve 2-chloro-4-fluorobenzonitrile in a minimal amount of anhydrous ethanol in the reaction vessel.
 - Cool the solution in an ice bath to 0-5 °C.
 - Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be maintained at a low temperature.
 - Continue the addition of HCl until the solution is saturated and a precipitate (the imino ester hydrochloride) forms.
 - The reaction mixture is typically stirred at a low temperature for several hours to ensure complete formation of the Pinner salt.^[4]
 - The precipitate can be collected by filtration, washed with anhydrous diethyl ether to remove unreacted starting materials, and dried under vacuum.
- Ammonolysis to form Benzamidine Hydrochloride:
 - Suspend the dried imino ester hydrochloride in anhydrous ethanol.
 - Cool the suspension in an ice bath.
 - Bubble dry ammonia gas through the stirred suspension.
 - The reaction is monitored until the conversion to **2-Chloro-4-fluoro-benzamidine** hydrochloride is complete.
 - The final product can be isolated by filtration, washed with anhydrous diethyl ether, and dried.

Below is a workflow diagram illustrating the key steps in the synthesis.

[Click to download full resolution via product page](#)

Diagram 1: Synthesis workflow for **2-Chloro-4-fluoro-benzamidine HCl**.

Applications in Drug Discovery and Development


2-Chloro-4-fluoro-benzamidine serves as a critical building block in the synthesis of more complex, biologically active molecules. Its primary application is in the development of enzyme inhibitors, particularly for a class of enzymes known as serine proteases.^[1]

Role as a Serine Protease Inhibitor Intermediate

The benzamidine moiety is a well-established pharmacophore that can competitively inhibit serine proteases.^{[5][6]} These enzymes, which include thrombin, trypsin, and urokinase-type plasminogen activator (uPA), play crucial roles in various physiological and pathological processes such as blood coagulation, digestion, and cancer metastasis.^{[5][7]} The amidine group mimics the guanidinium group of arginine, a natural substrate for many of these proteases, allowing it to bind to the enzyme's active site.

Derivatives of **2-Chloro-4-fluoro-benzamidine** have been investigated as inhibitors of serine proteases like uPA, which is a target in cancer therapy due to its role in tumor invasion and metastasis.[8][9][10] This compound has also been used in the synthesis of fluorinated analogues of dabigatran, a direct thrombin inhibitor used as an anticoagulant.[11]

The general mechanism of competitive inhibition by benzamidine derivatives at the active site of a serine protease is depicted below.

[Click to download full resolution via product page](#)

Diagram 2: Benzamidine derivative binding to a serine protease active site.

The workflow for utilizing **2-Chloro-4-fluoro-benzamidine** in a drug discovery program targeting a specific serine protease is outlined below.

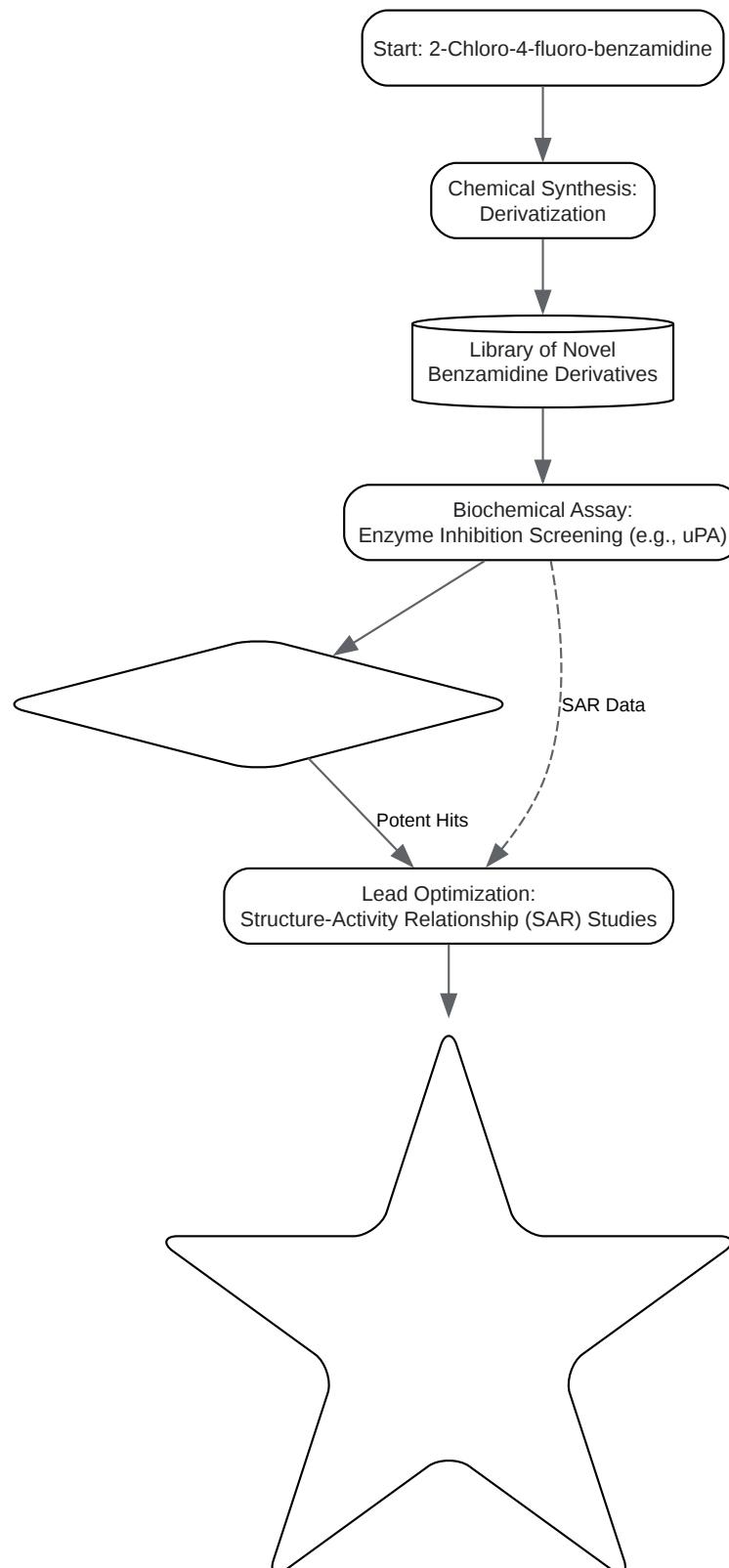

[Click to download full resolution via product page](#)

Diagram 3: Drug discovery workflow using **2-Chloro-4-fluoro-benzamidine**.

Conclusion

2-Chloro-4-fluoro-benzamidine is a valuable and versatile intermediate for the synthesis of targeted therapeutics. Its utility in constructing potent serine protease inhibitors makes it a compound of significant interest to researchers in medicinal chemistry and drug development. The synthetic routes to this compound are well-established, allowing for its incorporation into discovery programs aimed at developing novel treatments for a range of diseases, including cancer and thrombotic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of the Proteolytic Activity of Urokinase Type Plasminogen Activator | Bentham Science [eurekaselect.com]
- 8. Benzamide and Benzamidine Compounds as New Inhibitors of Urokinase-type Plasminogen Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular design, synthesis and anticoagulant activity evaluation of fluorinated dabigatran analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-4-fluoro-benzamidine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1352207#2-chloro-4-fluoro-benzamidine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com